molecular formula C19H24ClNO B12053215 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride CAS No. 262425-59-2

1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride

Cat. No.: B12053215
CAS No.: 262425-59-2
M. Wt: 317.9 g/mol
InChI Key: ZWMCGZQOUYHEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C19H23NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzylphenoxy group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride typically involves the reaction of 4-benzylphenol with 2-chloroethylamine hydrochloride to form the intermediate 2-(4-benzylphenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Uniqueness: 1-(2-(4-Benzylphenoxy)ethyl)pyrrolidine hydrochloride is unique due to the presence of the benzylphenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications and reactivity .

Properties

CAS No.

262425-59-2

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

1-[2-(4-benzylphenoxy)ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C19H23NO.ClH/c1-2-6-17(7-3-1)16-18-8-10-19(11-9-18)21-15-14-20-12-4-5-13-20;/h1-3,6-11H,4-5,12-16H2;1H

InChI Key

ZWMCGZQOUYHEIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.